C-16 Stereochemical Differentiation
The stereochemical identity of 16-epi-voacarpine is unequivocally established by X-ray crystallography, confirming the C-16 R configuration that distinguishes it from the natural C-16 S voacarpine [1]. This stereochemical distinction is operationally significant for procurement decisions, as it ensures the correct isomer is selected for research requiring the Gelsemium-derived epimer rather than the Voacanga-derived natural product [2].
| Evidence Dimension | C-16 Stereochemical Configuration |
|---|---|
| Target Compound Data | 16R configuration (16-epi-voacarpine) |
| Comparator Or Baseline | 16S configuration (voacarpine) |
| Quantified Difference | Epimeric relationship; inverted stereochemistry at C-16 |
| Conditions | X-ray crystallographic analysis of crystals obtained from methanol |
Why This Matters
Confirms that 16-epi-voacarpine is the correct stereoisomer for research on Gelsemium elegans alkaloids, eliminating the risk of confounding results from voacarpine (C-16 S) which derives from a different genus (Voacanga).
- [1] Sakai S, Wongseripipatana S, Ponglux D, Yokota M, Ogata K, Takayama H, Aimi N. Indole alkaloids isolated from Gelsemium elegans (Thailand): 19-(Z)-akuammidine, 16-epi-voacarpine, 19-hydroxydihydrogelsevirine, and the revised structure of koumidine. Chemical and Pharmaceutical Bulletin. 1987;35(11):4668-4671. View Source
- [2] Thomas R. Alkaloids of Voacanga Africana, Stapf. I. Voacafrine and Voacafricine—Two New Alkaloids. Tetrahedron Letters. 1961;2(16):544-548. View Source
